N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c27-20(24-18-8-7-15-4-1-2-6-17(15)18)14-26-19-10-13-31-21(19)22(28)25(23(26)29)11-9-16-5-3-12-30-16/h1-6,10,12-13,18H,7-9,11,14H2,(H,24,27) |
InChI Key |
FCPZZSXDLZOPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity. The presence of a thieno[3,2-d]pyrimidine moiety is particularly notable for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 372.44 g/mol |
| CAS Number | 923157-35-1 |
Antibacterial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial properties. For example, compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: MIC 15.625 - 62.5 μM
- Enterococcus faecalis: MIC 62.5 - 125 μM
These compounds demonstrated bactericidal action by inhibiting protein synthesis and nucleic acid production pathways .
Antifungal Activity
The compound also exhibits antifungal activity against various species of fungi. Studies show that it can effectively inhibit biofilm formation in Candida albicans, which is crucial for treating fungal infections.
Biofilm Inhibition Concentration (BIC):
- Candida albicans: BIC 75% at 0.5 μg/mL
This suggests that the compound could be a promising candidate for antifungal therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary studies have indicated that it can reduce the production of pro-inflammatory mediators.
IC50 Values Against COX Enzymes:
- COX-1: IC50 = 19.45 μM
- COX-2: IC50 = 23.8 μM
These values suggest that the compound has a comparable efficacy to established anti-inflammatory drugs such as indomethacin .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:
-
Antibacterial Efficacy Study : In a controlled study involving S. aureus strains, the compound exhibited significant inhibition of bacterial growth compared to standard antibiotics.
This highlights the potential of the compound as an alternative treatment option .
Compound MIC (μM) Comparison Antibiotic MIC (μM) Target Compound 15.625 Vancomycin 8 -
Anti-inflammatory Assessment : In vivo studies demonstrated that administration of the compound significantly reduced paw edema in rat models compared to controls.
These findings support its use in inflammatory conditions .
Treatment Group Paw Edema Reduction (%) Target Compound 65 Indomethacin 70 Control 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
